5-[(1H-INDOL-3-YL)METHYLIDENE]-2-METHYL-2-PHENYL-1,3-DIOXANE-4,6-DIONE
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Overview
Description
5-[(1H-INDOL-3-YL)METHYLIDENE]-2-METHYL-2-PHENYL-1,3-DIOXANE-4,6-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-[(1H-INDOL-3-YL)METHYLIDENE]-2-METHYL-2-PHENYL-1,3-DIOXANE-4,6-DIONE typically involves the condensation of indole-3-carbaldehyde with a suitable dioxane derivative under acidic or basic conditions . The reaction conditions may vary, but common reagents include methanesulfonic acid and methanol . Industrial production methods often involve multi-step synthesis processes to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents and conditions used in these reactions include methanesulfonic acid, methanol, and palladium catalysts . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted indole derivatives .
Scientific Research Applications
5-[(1H-INDOL-3-YL)METHYLIDENE]-2-METHYL-2-PHENYL-1,3-DIOXANE-4,6-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(1H-INDOL-3-YL)METHYLIDENE]-2-METHYL-2-PHENYL-1,3-DIOXANE-4,6-DIONE involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and receptors, leading to its antimicrobial and anti-inflammatory effects . Molecular docking studies have revealed its affinity for lysosomal protective protein and thromboxane-A synthase .
Comparison with Similar Compounds
Compared to other indole derivatives, 5-[(1H-INDOL-3-YL)METHYLIDENE]-2-METHYL-2-PHENYL-1,3-DIOXANE-4,6-DIONE is unique due to its specific structure, which imparts distinct biological activities . Similar compounds include:
- 5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl derivatives
- 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid
These compounds share the indole moiety but differ in their additional functional groups, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C20H15NO4 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
5-(1H-indol-3-ylmethylidene)-2-methyl-2-phenyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C20H15NO4/c1-20(14-7-3-2-4-8-14)24-18(22)16(19(23)25-20)11-13-12-21-17-10-6-5-9-15(13)17/h2-12,21H,1H3 |
InChI Key |
KDCYFGWLLYEWFN-UHFFFAOYSA-N |
SMILES |
CC1(OC(=O)C(=CC2=CNC3=CC=CC=C32)C(=O)O1)C4=CC=CC=C4 |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CNC3=CC=CC=C32)C(=O)O1)C4=CC=CC=C4 |
Origin of Product |
United States |
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